Tripropylammonium chloride Tripropylammonium chloride
Brand Name: Vulcanchem
CAS No.: 14488-44-9
VCID: VC17136808
InChI: InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H
SMILES:
Molecular Formula: C9H22ClN
Molecular Weight: 179.73 g/mol

Tripropylammonium chloride

CAS No.: 14488-44-9

Cat. No.: VC17136808

Molecular Formula: C9H22ClN

Molecular Weight: 179.73 g/mol

* For research use only. Not for human or veterinary use.

Tripropylammonium chloride - 14488-44-9

Specification

CAS No. 14488-44-9
Molecular Formula C9H22ClN
Molecular Weight 179.73 g/mol
IUPAC Name N,N-dipropylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H21N.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H
Standard InChI Key BMXILUZRCXPKOI-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)CCC.Cl

Introduction

Structural and Molecular Characteristics

Tripropylammonium chloride belongs to the class of quaternary ammonium salts, featuring a central nitrogen atom bonded to three propyl groups and a chloride counterion. The IUPAC name for this compound is N,N-dipropylpropan-1-amine hydrochloride, reflecting its branched alkylamine structure. Key structural attributes include:

Molecular Geometry and Bonding

The compound adopts a tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5°, consistent with sp³ hybridization. The Canonical SMILES notation CCCN(CCC)CCC.Cl illustrates the connectivity of the propyl chains and the chloride ion.

Table 1: Physicochemical Properties of Tripropylammonium Chloride

PropertyValueSource
Molecular FormulaC₉H₂₂ClN
Molecular Weight179.73 g/mol
CAS Number14488-44-9
SMILES NotationCCCN(CCC)CCC.Cl
Phase at Room TemperatureSolid (hygroscopic)

Synthesis and Industrial Preparation

Quaternization of Tripropylamine

The synthesis of tripropylammonium chloride involves the reaction of tripropylamine (C₉H₂₁N) with hydrochloric acid (HCl) under controlled conditions:
C₉H₂₁N + HCl → C₉H₂₂ClN\text{C₉H₂₁N + HCl → C₉H₂₂ClN}
This exothermic process typically proceeds at ambient temperatures, yielding high-purity product upon crystallization. The absence of organic solvents in some protocols enhances environmental sustainability, aligning with green chemistry principles .

Phase Transfer Catalysis in Synthesis

Tripropylammonium chloride’s role as a phase transfer catalyst (PTC) is highlighted in patent CN102212044A, where it facilitates reactions between immiscible reactants (e.g., aqueous and organic phases) . For example, in the synthesis of oxetane compounds, it enables the dehydrohalogenation of 3-halo-1-propanol derivatives by shuttling hydroxide ions into the organic phase, accelerating cyclization .

Applications in Chemical Research and Industry

Laboratory-Scale Applications

Tripropylammonium chloride is employed in:

  • Oxidation Reactions: As a precursor to tripropylammonium fluorochromate (TriPAFC), a potent oxidizing agent for substrates like mandelic acid and methionine.

  • Kinetic Studies: The compound’s reactivity in solvent-mediated systems provides insights into reaction mechanisms, particularly in electron-transfer processes.

Industrial Processes

Industrial applications leverage its PTC properties for:

  • Polymer Synthesis: Enhancing the solubility of ionic reagents in nonpolar media during polyether production .

  • Pharmaceutical Intermediates: Facilitating nucleophilic substitutions in drug precursor synthesis .

Hazard CategoryPrecautionary MeasuresSource
Respiratory ExposureUse NIOSH-approved respirators
Skin ContactImmediate washing with soap
Environmental ReleaseContain spillage with inert absorbents

Future Directions and Research Opportunities

Green Chemistry Innovations

Recent advances emphasize solvent-free syntheses and biodegradable PTCs. Tripropylammonium chloride’s compatibility with aqueous systems positions it as a candidate for sustainable methodologies .

Biomedical Applications

Preliminary studies suggest quaternary ammonium salts may exhibit antimicrobial properties, warranting further investigation into tripropylammonium derivatives .

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